molecular formula C15H14O5S B2895805 4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid CAS No. 721916-19-4

4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid

Cat. No.: B2895805
CAS No.: 721916-19-4
M. Wt: 306.33
InChI Key: CAOOCGCZOMEKHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid typically involves the sulfonylation of 4-hydroxybenzoic acid with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is unique due to the presence of both the benzoic acid and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-10-3-4-11(2)14(9-10)21(18,19)20-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOOCGCZOMEKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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